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Compound of Interest

Compound Name: 3,4-Difluoro-2-methylbenzoic acid

Cat. No.: B130253 Get Quote

A Comparative Spectroscopic Analysis of
Benzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic properties of 3,4-Difluoro-2-
methylbenzoic acid and three related benzoic acid derivatives: 3,4-Dichlorobenzoic acid, 2-

Methylbenzoic acid, and 3,4-Difluorobenzoic acid. This information is valuable for substance

identification, characterization, and quality control in research and development.

While experimental spectroscopic data for 3,4-Difluoro-2-methylbenzoic acid is not readily

available in public databases, this guide presents the available data for the selected

comparator compounds to serve as a reference for researchers working with similar molecular

scaffolds.

Physicochemical Properties of 3,4-Difluoro-2-
methylbenzoic acid
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Property Value

Molecular Formula C₈H₆F₂O₂

Molecular Weight 172.13 g/mol

CAS Number 157652-31-8

Physical Form White to Pale-yellow or Gray Powder

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for the comparator compounds.

¹H NMR Spectroscopy Data

Compound Solvent
Chemical Shifts (δ, ppm)
and Coupling Constants
(J, Hz)

3,4-Dichlorobenzoic acid Acetone

8.13 (d, J = 2.0 Hz, 1H), 7.98

(dd, J = 8.4, 2.0 Hz, 1H), 7.75

(d, J = 8.4 Hz, 1H)[1]

2-Methylbenzoic acid DMSO-d₆

12.80 (s, 1H), 7.84 (d, J = 6.48

Hz, 2H), 7.29 (d, J = 7.88 Hz,

2H), 2.36 (s, 3H)

3,4-Difluorobenzoic acid Polysol

¹³C NMR Spectroscopy Data
Compound Solvent Chemical Shifts (δ, ppm)

3,4-Dichlorobenzoic acid Acetone
164.8, 136.7, 132.2, 131.4,

131.0, 130.9, 129.3[1]

2-Methylbenzoic acid DMSO-d₆
167.80, 143.46, 129.80,

129.55, 128.52, 21.55, 126.75

3,4-Difluorobenzoic acid Not Specified
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¹⁹F NMR Spectroscopy Data
Compound Solvent Chemical Shifts (δ, ppm)

3,4-Difluorobenzoic acid Acetone -114.14

Mass Spectrometry Data
Compound Ionization Mode Key m/z Values

3,4-Dichlorobenzoic acid GC-MS 190, 173, 192, 175, 145[2]

2-Methylbenzoic acid GC-MS 91, 118, 90, 136, 65

3,4-Difluorobenzoic acid GC-MS 141, 113, 158[3]

IR Spectroscopy Data
Compound Technique

Key Absorption Bands
(cm⁻¹)

3,4-Dichlorobenzoic acid Nujol Mull Not Specified

2-Methylbenzoic acid Not Specified

3,4-Difluorobenzoic acid KBr Wafer Not Specified

Experimental Protocols
The following are general protocols for the spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A small amount of the solid sample (typically 1-5 mg for ¹H NMR and 10-20 mg for ¹³C NMR) is

dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in an NMR tube. The

spectrum is recorded on a spectrometer, with the chemical shifts referenced to an internal

standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy
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For solid samples, a KBr pellet is prepared by grinding a small amount of the sample with dry

potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, a Nujol

mull can be prepared by grinding the sample with a few drops of Nujol (mineral oil) and placing

the paste between two salt plates. The spectrum is then recorded.

Mass Spectrometry (MS)
For volatile and thermally stable compounds like benzoic acid derivatives, Gas

Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a common

technique. The sample is injected into the GC, where it is vaporized and separated. The

separated components then enter the mass spectrometer, where they are ionized and

fragmented. The resulting mass-to-charge ratios of the ions are detected.

Workflow for Comparative Spectroscopic Analysis
The following diagram illustrates a typical workflow for the comparative spectroscopic analysis

of chemical compounds.
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Comparative Spectroscopic Analysis Workflow

Sample Preparation

Data Acquisition

Data Analysis and Comparison

Reporting

Obtain Pure Samples of Target and Comparator Compounds

Prepare solutions in deuterated solvents for NMR Prepare KBr pellets or Nujol mulls for IR Prepare dilute solutions for MS

Acquire 1H, 13C, 19F NMR Spectra Acquire FT-IR Spectra Acquire Mass Spectra

Process and assign NMR signals Identify functional group vibrations in IR Analyze fragmentation patterns in MS

Tabulate and compare spectroscopic data

Generate Comparison Guide

Click to download full resolution via product page

Caption: A flowchart illustrating the key stages of a comparative spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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